molecular formula C13H23NO3 B13629049 Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate

Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate

Cat. No.: B13629049
M. Wt: 241.33 g/mol
InChI Key: XLCRKMUXISFBKI-UHFFFAOYSA-N
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Description

Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a methyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The acetyl group may participate in hydrogen bonding or other interactions with the target molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of an acetyl group.

    Tert-butyl 5-methylpiperidine-2-carboxylate: This compound lacks the acetyl group but has a similar piperidine structure.

Uniqueness

Tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate is unique due to the presence of both the acetyl and tert-butyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-acetyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-6-7-11(10(2)15)8-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3

InChI Key

XLCRKMUXISFBKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)C

Origin of Product

United States

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